molecular formula C18H26N2O2 B4235394 N-cyclohexyl-N-ethyl-4-(propionylamino)benzamide

N-cyclohexyl-N-ethyl-4-(propionylamino)benzamide

Cat. No. B4235394
M. Wt: 302.4 g/mol
InChI Key: KRIVTENAUPHMAL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-4-(propionylamino)benzamide, commonly known as CE-123, is a novel compound that has been extensively studied for its potential therapeutic applications. CE-123 belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of CE-123 is not fully understood. However, it has been suggested that CE-123 exerts its effects by modulating the activity of the endocannabinoid system. The endocannabinoid system plays an important role in regulating various physiological processes, including pain, inflammation, and immune function. CE-123 has been found to activate the CB2 receptor, which is involved in modulating immune function and inflammation.
Biochemical and Physiological Effects:
CE-123 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of various diseases. CE-123 has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. CE-123 has been found to enhance the production of neurotrophic factors, which are involved in promoting neuronal growth and survival.

Advantages and Limitations for Lab Experiments

CE-123 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CE-123 has also been found to exhibit low toxicity and high selectivity for its target receptors. However, CE-123 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. CE-123 also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on CE-123. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CE-123 has been found to exhibit neuroprotective effects, and further research could explore its potential as a disease-modifying therapy. Another area of interest is its potential as an anti-tumor agent. CE-123 has been found to inhibit the growth of various cancer cell lines, and further research could explore its potential as a cancer therapy. Finally, further research could explore the potential of CE-123 as a modulator of the endocannabinoid system, which could have implications for the treatment of a range of diseases.

Scientific Research Applications

CE-123 has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. In a study conducted on rats, CE-123 was found to reduce the severity of brain damage caused by ischemia-reperfusion injury. Another study showed that CE-123 exhibited potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. CE-123 has also been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-cyclohexyl-N-ethyl-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-3-17(21)19-15-12-10-14(11-13-15)18(22)20(4-2)16-8-6-5-7-9-16/h10-13,16H,3-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIVTENAUPHMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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